(5-Bromo-2-methoxyphenyl)(hydroxyimino)methane
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Overview
Description
(5-Bromo-2-methoxyphenyl)(hydroxyimino)methane, also known as 5-Bromo-2-methoxybenzohydroximino methane or 5-Bromo-2-methoxybenzohydroximine, is an organometallic compound which is used in a variety of scientific research applications. It is a versatile compound that is widely used in the synthesis of organic compounds, as well as in the study of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine is not well understood. However, it is believed that the compound acts as an alkylating agent, which means that it is capable of forming covalent bonds with other molecules. This allows the compound to be used in the synthesis of other organic compounds, as well as in the study of biochemical and physiological effects.
Biochemical and Physiological Effects
(5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine has been studied for its potential biochemical and physiological effects. Studies have shown that the compound is capable of inhibiting the growth of certain cancer cells, as well as reducing inflammation. Additionally, the compound has been shown to have antioxidant and anti-microbial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine is its versatility, as it can be used in a variety of scientific research applications. Additionally, the compound is relatively easy to synthesize and can be purified by recrystallization from ethanol. However, one of the main limitations of (5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine is that its mechanism of action is not well understood, which can limit its use in certain research applications.
Future Directions
There are a number of potential future directions for the use of (5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine. These include further research into its potential biochemical and physiological effects, as well as its potential use in the development of new drugs. Additionally, further research into the mechanism of action of the compound could lead to new applications for the compound. Finally, the compound could be used in the synthesis of other organic compounds, such as aryl bromides, aryl ethers, and aryl amines.
Synthesis Methods
(5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine can be synthesized by reacting 5-bromo-2-methoxyphenol with hydroxylamine hydrochloride in aqueous ethanol. This reaction takes place at room temperature and yields a white solid product with a melting point of 125-127°C. The product can then be purified by recrystallization from ethanol.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine is a widely used compound in scientific research. It is used in the synthesis of other organic compounds, such as aryl bromides, aryl ethers, and aryl amines. It is also used in the study of biochemical and physiological effects, as well as in the development of new drugs.
properties
IUPAC Name |
(NE)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8-3-2-7(9)4-6(8)5-10-11/h2-5,11H,1H3/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPPMJDZHLMQIP-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxyphenyl)(hydroxyimino)methane |
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